molecular formula C19H30O4 B585106 [(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate CAS No. 2649-68-5

[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate

Cat. No.: B585106
CAS No.: 2649-68-5
M. Wt: 322.445
InChI Key: ILEDHMVFQOCEJU-CTRAYCPCSA-N
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Description

[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate is a complex organic compound known for its unique tricyclic structure. This compound is characterized by its multiple stereocenters and acetoxy functional groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate typically involves multi-step organic reactions. The starting materials often include tricyclic hydrocarbons, which undergo a series of functional group transformations. Key steps may involve:

    Acetylation: Introduction of acetoxy groups using acetic anhydride in the presence of a catalyst such as pyridine.

    Oxidation and Reduction: Specific oxidation and reduction reactions to achieve the desired stereochemistry at each carbon center.

    Purification: Techniques such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is crucial. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to form the corresponding alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields alcohols, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate has several applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which [(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate exerts its effects involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The tricyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    [(1S,2S,5S,8R,9R)-2-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate: Similar structure but with a hydroxyl group instead of an acetoxy group.

    [(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] butyrate: Similar structure with a butyrate ester instead of an acetate ester.

Uniqueness

[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3/t14-,15+,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEDHMVFQOCEJU-CTRAYCPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]23C[C@]1(CC[C@H]2C(C[C@@H]3OC(=O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345714
Record name Clovanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2649-68-5
Record name Clovanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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